
N-(2-Amino-1-cyclohexylethyl)-3-(difluoromethyl)thiophene-2-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-Amino-1-cyclohexylethyl)-3-(difluoromethyl)thiophene-2-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C14H21ClF2N2OS and its molecular weight is 338.84. The purity is usually 95%.
BenchChem offers high-quality N-(2-Amino-1-cyclohexylethyl)-3-(difluoromethyl)thiophene-2-carboxamide;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Amino-1-cyclohexylethyl)-3-(difluoromethyl)thiophene-2-carboxamide;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibiotic Activity
The derivative thiophene-2-carboxamide has been investigated for its potential in synthesizing new antibiotics and antibacterial drugs. A study by Ahmed (2007) focused on the synthesis of 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide, which yielded various pyrimidinone derivatives. These compounds demonstrated antibiotic and antibacterial properties against both Gram-positive and Gram-negative bacteria, indicating the potential of thiophene-2-carboxamide derivatives in developing new antimicrobial agents G. Ahmed, 2007.
Anti-inflammatory and Antioxidant Properties
Kumar, Anupama, and Khan (2008) synthesized 2-Amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide through the Gewald reaction. This compound, along with its acid chloride derivatives, was screened for anti-inflammatory and antioxidant activities. The findings suggested that these derivatives have comparable effects to ibuprofen and ascorbic acid, showcasing the potential of thiophene-2-carboxamide derivatives in anti-inflammatory and antioxidant therapies K. P. Kumar, K. Anupama, K. A. Khan, 2008.
Facile Synthesis Methods
A study by Abaee and Cheraghi (2013) explored a four-component Gewald reaction under organocatalyzed aqueous conditions for the efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene. This method offers a straightforward approach to synthesizing these compounds, potentially facilitating the development of pharmaceuticals and materials based on thiophene-2-carboxamide derivatives M. S. Abaee, Somaye Cheraghi, 2013.
Synthesis of Heterocyclic Compounds
El-Meligie, Khalil, El-Nassan, and Ibraheem (2020) utilized 3-amino-4-cyano-2-thiophenecarboxamides as synthons for preparing thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives. These heterocyclic compounds have various pharmaceutical and material science applications, demonstrating the versatility and significance of thiophene-2-carboxamide derivatives in synthetic chemistry S. El-Meligie, N. Khalil, H. B. El-Nassan, A. Ibraheem, 2020.
properties
IUPAC Name |
N-(2-amino-1-cyclohexylethyl)-3-(difluoromethyl)thiophene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F2N2OS.ClH/c15-13(16)10-6-7-20-12(10)14(19)18-11(8-17)9-4-2-1-3-5-9;/h6-7,9,11,13H,1-5,8,17H2,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUFCFKJCXWVKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CN)NC(=O)C2=C(C=CS2)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClF2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

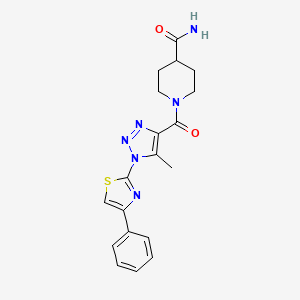
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2964559.png)
![(2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B2964560.png)
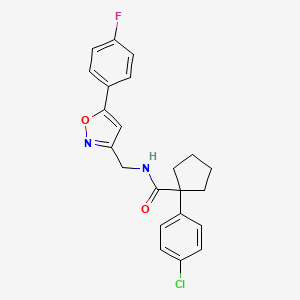
![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2964563.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2964565.png)
![4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine-1-sulfonyl fluoride](/img/structure/B2964566.png)
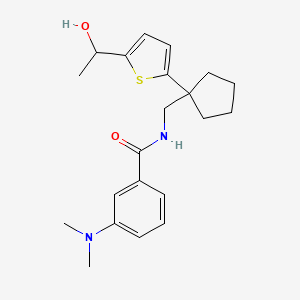

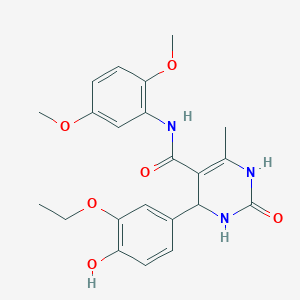
![2-fluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2964570.png)
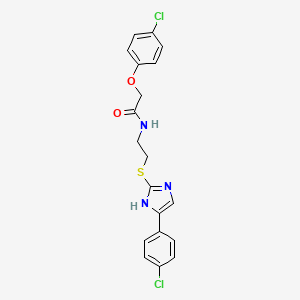
![2-O-[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B2964572.png)
![6-Methyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2964574.png)